
sodium;(4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;(4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate is a chemical compound that belongs to the class of organic sodium salts It is characterized by the presence of a tetrahydroxyoxane ring and a carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate typically involves the reaction of a suitable precursor with sodium hydroxide. One common method is the reaction of (4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid with sodium hydroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Sodium;(4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalic acid derivatives, while reduction can produce alcohols or aldehydes.
科学的研究の応用
Sodium;(4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an antioxidant and anti-inflammatory agent.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives.
作用機序
The mechanism of action of sodium;(4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in metabolic processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
Sodium gluconate: Similar in structure but lacks the tetrahydroxyoxane ring.
Sodium ascorbate: Contains a similar carboxylate group but has a different ring structure.
Sodium lactate: Contains a carboxylate group but lacks the hydroxyl groups.
Uniqueness
Sodium;(4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate is unique due to its specific ring structure and the presence of multiple hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C6H9NaO7 |
|---|---|
分子量 |
216.12 g/mol |
IUPAC名 |
sodium;(4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);/q;+1/p-1/t1-,2?,3?,4?,6?;/m0./s1 |
InChIキー |
MSXHSNHNTORCAW-NSBQNPTMSA-M |
異性体SMILES |
[C@@H]1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+] |
正規SMILES |
C1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole](/img/structure/B14111747.png)

![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111753.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14111754.png)
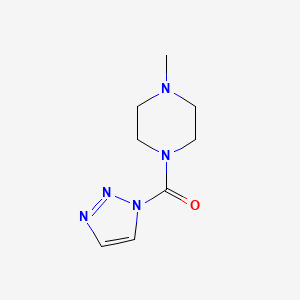
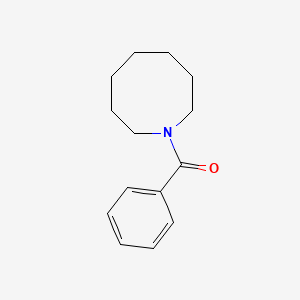
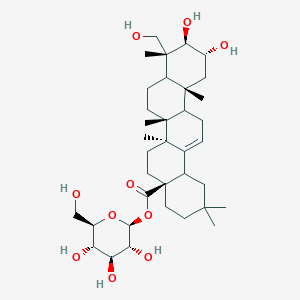
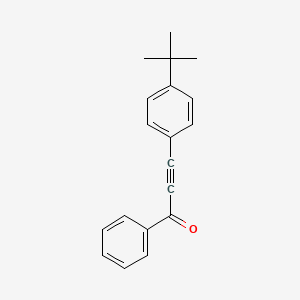
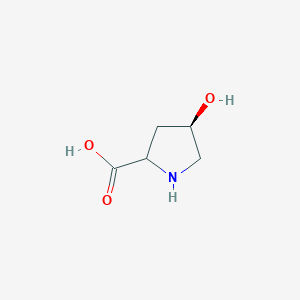
![ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B14111797.png)
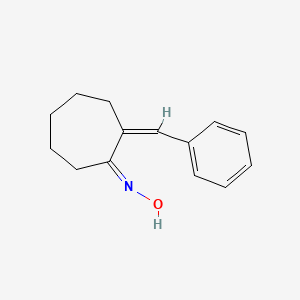

![N-(2-chlorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14111814.png)

